

A Technical Guide to the Chemical Properties of Maltose Monohydrate

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Compound of Interest

Compound Name: Maltose monohydrate (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of maltose monohydrate. Maltose, a disaccharide composed of two α -D-glucose units, is a critical component in various applications, from a nutrient in cell culture media to a crucial excipient in pharmaceutical formulations. Understanding its chemical characteristics is paramount for its effective application in research, development, and manufacturing.

General and Physicochemical Properties

Maltose monohydrate is a white crystalline powder with a mildly sweet taste.^[1] Its fundamental properties are a direct consequence of its molecular structure, which consists of two glucose molecules linked by an $\alpha(1 \rightarrow 4)$ glycosidic bond.^{[2][3][4]} One of the glucose units exists in a cyclic hemiacetal form, which can open to reveal a free aldehyde group. This structural feature is responsible for many of its key chemical behaviors.^{[2][5][6]}

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of maltose monohydrate compiled from various technical sources. Discrepancies in reported values, such as for the melting point, may arise from differences in analytical methods and the purity of the standard used.

Table 1: General Properties of Maltose Monohydrate

Property	Value	References
Synonyms	Maltobiose, Malt Sugar, 4-O- α -D-Glucopyranosyl-D-glucose	[2] [7]
Appearance	White powder or crystals	[5] [8]
Molecular Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[2] [3] [8]
Molecular Weight	360.31 g/mol	[4] [8]
CAS Number	6363-53-7	[2] [9] [10]
Density	1.54 g/cm ³	[5]

Table 2: Thermodynamic and Solution Properties of Maltose Monohydrate

Property	Value	References
Melting Point	102–103 °C	[2] [5] [7] [11]
119–121 °C	[6] [8]	
130 °C	[4]	
Solubility in Water	1.080 g/mL (20 °C)	[5]
470.2 g/L	[9] [10]	
180 g/L (20 °C)	[4] [11]	
Solubility (Other)	Slightly soluble in methanol/ethanol; Insoluble in ether	[7] [12] [13] [14]
pH (in water)	4.0–5.5 (10% solution)	[3] [15]
5.0–7.0 (18% solution, 25 °C)	[9] [11]	
Specific Rotation $[\alpha]_{D^{20}}$	Exhibits mutarotation: +111.7° initial to +130.4° equilibrium (c=4, H ₂ O)	[7]
+135° to +139° (10% solution, calc. on anhydrous substance)	[10] [16]	
Water Content	5.0% – 6.5% (for monohydrate form)	[3] [10]

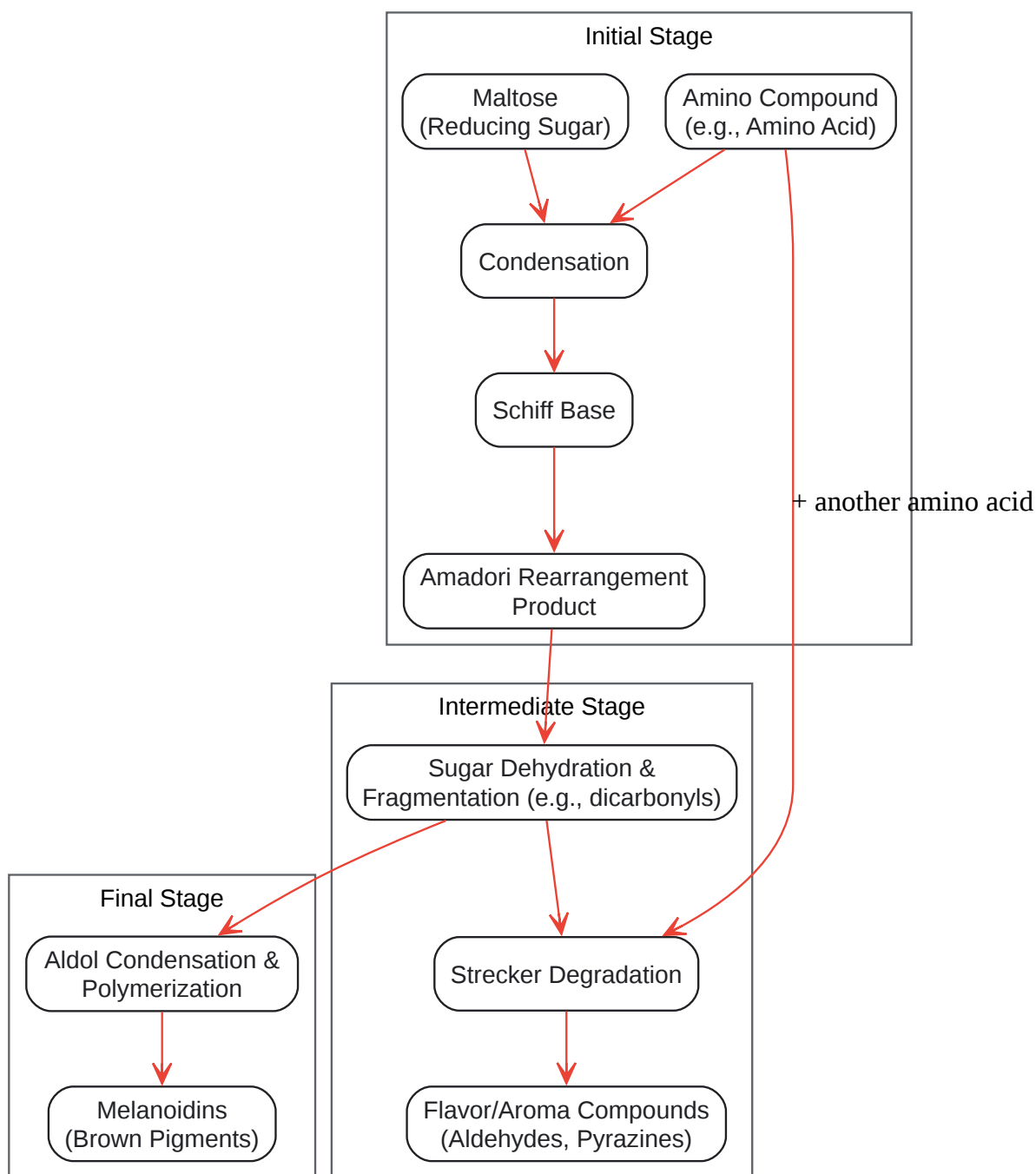
Chemical Structure and Reactivity

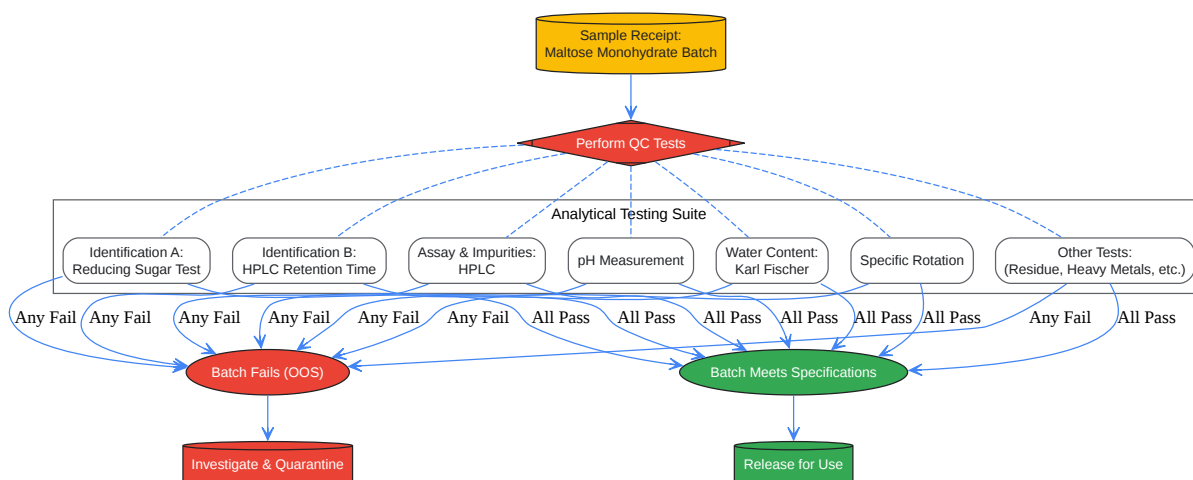
Mutarotation and Reducing Properties

In aqueous solution, maltose exhibits mutarotation. The anomeric carbon of the hemiacetal glucose unit can freely interconvert between the α and β configurations, each having a different specific optical rotation. This eventually results in an equilibrium mixture with a stable final rotation value.[\[2\]](#)[\[5\]](#)

The presence of this hemiacetal, which can open to form a free aldehyde, classifies maltose as a reducing sugar.[\[5\]](#)[\[17\]](#) This property is the basis for its reactivity in several classical chemical

tests and important browning reactions.





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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Maltose Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561081#what-are-the-chemical-properties-of-maltose-monohydrate-standard>]

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